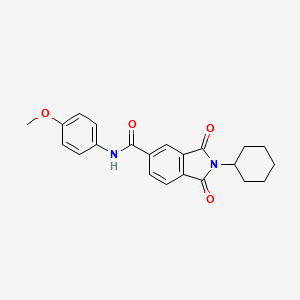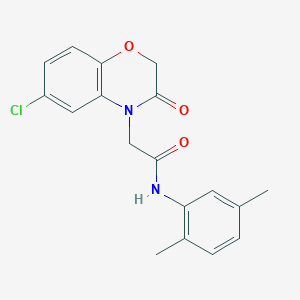![molecular formula C19H18N2O4 B4404959 3-[2-(4-acetyl-2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4404959.png)
3-[2-(4-acetyl-2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone
説明
Synthesis Analysis
Quinazolinones are synthesized through various methods, focusing on the construction of the quinazolinone core and the introduction of substituents at strategic positions to enhance biological activity. For instance, the synthesis and evaluation of antioxidant properties of 2-substituted quinazolin-4(3H)-ones involved creating derivatives with different substituents to study their structure-antioxidant activity relationships. These studies found that certain substituents, such as hydroxyl groups, enhance antioxidant activity (Mravljak et al., 2021).
Molecular Structure Analysis
The molecular structure of quinazolinones plays a crucial role in their biological activity. Structural analysis often involves determining how different substituents affect the compound's properties. For example, research on the photophysical properties of substituted 2-(2-hydroxyphenyl)-3H-quinazolin-4-ones and their difluoroboron complexes revealed that the nature of substituents significantly impacts the compounds' emission properties, which can be crucial for their potential applications (Moshkina et al., 2021).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, allowing for the synthesis of diverse derivatives with varying biological activities. The reactions include cyclization, substitution, and interaction with different reagents. For instance, the synthesis of novel 2-[4-[diethoxyphosphoryl)methyl]phenyl]quinazolines and 4(3H)-quinazolinones involved cyclization of NO-1886 derivatives, showing how structural modifications can lead to compounds with hypolipidemic activities (Kurogi et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystalline structure, are essential for their formulation and therapeutic application. Studies on the crystal structure of quinazolinone derivatives help understand their stability, bioavailability, and interaction with biological targets. For example, the synthesis, tautomeric states, and crystal structure analysis of certain quinazolinone derivatives provided insights into their structural characteristics and potential as therapeutic agents (Tulyasheva et al., 2005).
Chemical Properties Analysis
The chemical properties of quinazolinones, including reactivity, stability, and interactions with biomolecules, are crucial for their biological efficacy. Research into the synthesis and pharmacological evaluation of quinazolinone derivatives explores their analgesic, anti-inflammatory, and other therapeutic activities, highlighting the importance of chemical properties in drug design and development (Alagarsamy et al., 2007).
特性
IUPAC Name |
3-[2-(4-acetyl-2-methoxyphenoxy)ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13(22)14-7-8-17(18(11-14)24-2)25-10-9-21-12-20-16-6-4-3-5-15(16)19(21)23/h3-8,11-12H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKOMTTUVHTIPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCN2C=NC3=CC=CC=C3C2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4404882.png)
![2-{[(4-fluorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4404894.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4404904.png)
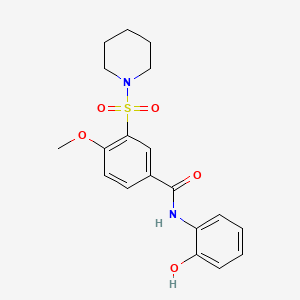
![N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404923.png)
![4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4404936.png)
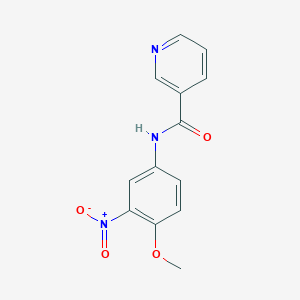
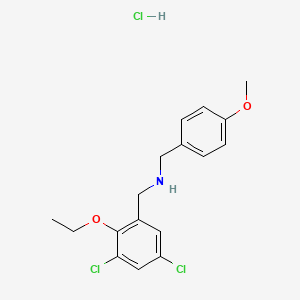
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B4404949.png)
![2,2-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide](/img/structure/B4404961.png)
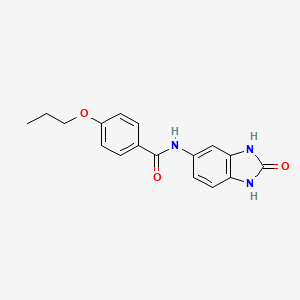
![4-methyl-1-[2-(3-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4404980.png)
